molecular formula C39H33N3 B12537388 1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- CAS No. 869115-51-5

1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl-

Cat. No.: B12537388
CAS No.: 869115-51-5
M. Wt: 543.7 g/mol
InChI Key: QWMLIIOJAGVQHN-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- is a complex organic compound with a molecular formula of C14H15N3. This compound is part of the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. Pyrroles are known for their significant roles in various biological and chemical processes.

Chemical Reactions Analysis

1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of pyrrole compounds in treating various diseases.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- exerts its effects involves interactions with molecular targets and pathways within biological systems. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- can be compared with other pyrrole derivatives, such as:

The uniqueness of 1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

869115-51-5

Molecular Formula

C39H33N3

Molecular Weight

543.7 g/mol

IUPAC Name

2,5-bis[diphenyl(1H-pyrrol-2-yl)methyl]-1-methylpyrrole

InChI

InChI=1S/C39H33N3/c1-42-36(38(34-24-14-28-40-34,30-16-6-2-7-17-30)31-18-8-3-9-19-31)26-27-37(42)39(35-25-15-29-41-35,32-20-10-4-11-21-32)33-22-12-5-13-23-33/h2-29,40-41H,1H3

InChI Key

QWMLIIOJAGVQHN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CN4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CN7

Origin of Product

United States

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